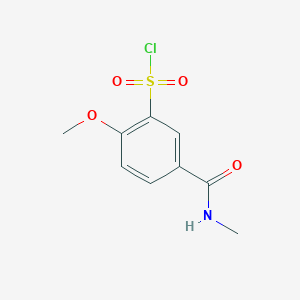

3-(4-ethylbenzoyl)-6-methylquinolin-4(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

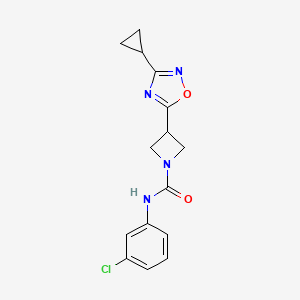

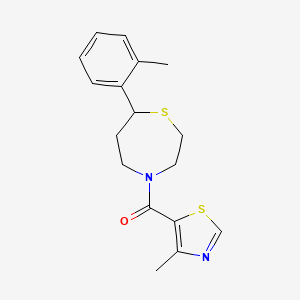

The compound “3-(4-ethylbenzoyl)-6-methylquinolin-4(1H)-one” is a quinoline derivative. Quinolines are a class of organic compounds with a benzene ring fused to a pyridine ring. They are used in the manufacture of dyes, the preparation of hydroxyquinoline sulfate and niacin. They are also used as solvents for resins and terpenes .

Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from its name. It likely has a quinoline core, with a methyl group at the 6-position, and a 4-ethylbenzoyl group at the 3-position .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Dipolar Compounds and Mesomeric Betaines : The synthesis of dipolar compounds and mesomeric betaines through reactions involving quinolinium salts and benzoates has been studied. This research emphasizes the potential of quinoline derivatives in creating compounds with interesting electronic properties, useful for materials science and molecular electronics (Schmidt et al., 2016).

Electrospray Mass Spectrometry : The study of N-linked carbohydrates derivatized at the reducing terminus has been facilitated by compounds structurally similar to quinoline derivatives, highlighting the utility of these compounds in enhancing mass spectrometry analyses, which is crucial for biochemical and pharmaceutical research (Harvey, 2000).

Rh-catalyzed C-H Bond Activation : Research into the Rh-catalyzed C-H bond activation of nitrogen heterocycles, including quinolines, has shown how these processes can be leveraged to introduce a variety of functional groups onto the heterocycle scaffold, with significant implications for synthetic chemistry (Lewis et al., 2008).

Material Science and Sensing Applications

Chemosensors for Metal Ions : Quinoline derivatives have been used to develop chemosensors with high selectivity and sensitivity towards metal ions like Fe3+, showcasing the potential of such compounds in environmental monitoring and biomedical diagnostics (Wang et al., 2017).

Corrosion Inhibitors : Novel heterocyclic compounds based on the quinoline moiety have been synthesized and identified as effective corrosion inhibitors for mild steel in acidic environments, illustrating the utility of quinoline derivatives in materials protection (Rbaa et al., 2019).

Pharmaceutical and Biological Applications

- Enzyme Inhibition : The synthesis of novel quinazolinone derivatives and their evaluation against various metabolic enzymes have been conducted, indicating the potential of these compounds in the development of new pharmaceuticals (Tokalı et al., 2021).

Environmental and Analytical Chemistry

- Efficient Synthesis Methods : Research into efficient synthesis methods for quinolinyl chalcones using ultrasonic methods has been conducted, showcasing advancements in green chemistry and the synthesis of compounds with potential applications in various fields, including analytical chemistry (Prasath et al., 2015).

Zukünftige Richtungen

The future directions for research on “3-(4-ethylbenzoyl)-6-methylquinolin-4(1H)-one” would depend on its biological activity. If it shows promising activity in initial tests, it could be further optimized and studied in more detail. Additionally, its synthesis could be optimized to make it more accessible for further studies .

Eigenschaften

IUPAC Name |

3-(4-ethylbenzoyl)-6-methyl-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2/c1-3-13-5-7-14(8-6-13)18(21)16-11-20-17-9-4-12(2)10-15(17)19(16)22/h4-11H,3H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCNFBRANSXLTNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=CNC3=C(C2=O)C=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate](/img/structure/B2879895.png)

![tert-butyl [(4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio]acetate](/img/structure/B2879896.png)

![1-{[1-(4-Methoxyphenyl)cyclopropyl]carbonyl}-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2879899.png)

![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2879905.png)

![6-chloro-N-cyclopentyl-N-[(oxolan-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2879909.png)

![4-Amino-N-[2-(dimethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2879914.png)